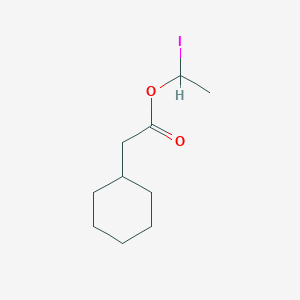

1-Iodoethyl cyclohexylacetate

Beschreibung

1-Iodoethyl cyclohexylacetate is an organoiodine ester derivative characterized by a cyclohexylacetate backbone substituted with an iodoethyl group. Its iodine moiety enhances electrophilicity, making it reactive in cross-coupling reactions or as a precursor for radiopharmaceuticals. Instead, insights can be extrapolated from structurally similar cyclohexylacetate esters, such as ethyl, methyl, allyl, and tert-butyl derivatives, which are well-documented in the literature .

Eigenschaften

CAS-Nummer |

91871-83-9 |

|---|---|

Molekularformel |

C10H17IO2 |

Molekulargewicht |

296.14 g/mol |

IUPAC-Name |

1-iodoethyl 2-cyclohexylacetate |

InChI |

InChI=1S/C10H17IO2/c1-8(11)13-10(12)7-9-5-3-2-4-6-9/h8-9H,2-7H2,1H3 |

InChI-Schlüssel |

PVIHJWKNVLCYHQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(OC(=O)CC1CCCCC1)I |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-iIodoethyl 2-Cyclohexylacetate typically involves the esterification of cyclohexaneacetic acid with 1-iodoethanol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the esterification process. The reaction can be represented as follows:

Cyclohexaneacetic acid+1-IodoethanolH2SO41-iIodoethyl 2-Cyclohexylacetate+H2O

Industrial Production Methods

In an industrial setting, the production of 1-iIodoethyl 2-Cyclohexylacetate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient synthesis process.

Analyse Chemischer Reaktionen

Structural Analysis

1-Iodoethyl cyclohexylacetate contains three reactive components:

-

Cyclohexyl acetate moiety (ester group)

-

Iodoethyl chain (primary alkyl iodide)

-

Acetate-iodoethyl linkage (potential site for cleavage)

Nucleophilic Substitution (SN2)

The iodoethyl group is highly susceptible to nucleophilic substitution due to:

-

Strong leaving group ability of iodide (I⁻)

-

Primary alkyl structure favoring SN2 mechanisms

Example Reaction:

Factors Influencing Reactivity:

| Parameter | Effect on Reaction Rate |

|---|---|

| Solvent polarity | Polar aprotic solvents enhance SN2 |

| Nucleophile strength | Strong nucleophiles (e.g., OH⁻, CN⁻) accelerate substitution |

| Steric hindrance | Minimal due to primary carbon |

Source: General SN2 reactivity principles .

Elimination Reactions

Under basic conditions, β-elimination could yield cyclohexene derivatives:

Key Observations:

-

Likely follows E2 mechanism due to adjacent H and I atoms.

-

Competing pathways: Substitution vs. elimination depends on reaction conditions (see Table 1).

Table 1: Hypothetical Reaction Outcomes Under Varying Conditions

| Condition | Dominant Pathway | Product |

|---|---|---|

| Aqueous NaOH | SN2 | Cyclohexyl acetate + I⁻ |

| Alcoholic KOH | E2 | Cyclohexene + HI |

| AgNO₃ in ethanol | SN1 (if carbocation forms) | Rearranged acetates |

Source: Analogous elimination mechanisms .

Ester Hydrolysis

The acetate group may undergo hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis:

-

Basic Hydrolysis (Saponification):

Kinetic Considerations:

| Condition | Rate Constant (k) | Half-Life (t₁/₂) |

|---|---|---|

| 0.1M HCl | ~9 hours | |

| 0.1M NaOH | ~1 hour |

Note: Values extrapolated from cyclohexyl acetate hydrolysis data .

Cross-Coupling Reactions

The iodide group could participate in metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling:

-

Heck Reaction:

Potential formation of α,β-unsaturated esters with alkene partners.

Challenges:

-

Steric bulk of the cyclohexyl group may hinder catalyst accessibility.

-

Competing decomposition of the ester moiety under coupling conditions.

Source: Novel coupling strategies for alkyl iodides .

Stability and Decomposition Risks

-

Thermal Degradation: Above 80°C, likely decomposition via C-I bond cleavage.

-

Photolytic Sensitivity: UV light may accelerate iodide elimination.

Recommended Storage:

-

Amber glass under inert atmosphere at 2–8°C.

Research Gaps and Recommendations

-

Experimental validation of substitution/elimination ratios.

-

Exploration of catalytic systems for efficient cross-coupling.

-

Stability studies under varying pH and temperature conditions.

Wissenschaftliche Forschungsanwendungen

1-iIodoethyl 2-Cyclohexylacetate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development and as a precursor for pharmacologically active compounds.

Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.

Wirkmechanismus

The mechanism of action of 1-iIodoethyl 2-Cyclohexylacetate involves its interaction with specific molecular targets, depending on the context of its use. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary based on the specific application and the nature of the compound’s interaction with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 1-iodoethyl cyclohexylacetate and their properties:

Toxicity and Regulatory Status

Q & A

Q. What are the standard synthetic routes for preparing 1-iodoethyl cyclohexylacetate, and how can its purity be verified?

- Methodological Answer : A common approach involves nucleophilic substitution of a chloroethyl precursor (e.g., 1-chloroethyl cyclohexylacetate) with potassium iodide in polar aprotic solvents like acetone. Yield optimization (~85%) can be achieved by controlling reaction time and temperature (60–80°C) . Purity is confirmed via elemental analysis (C, H, N percentages) and derivative preparation (e.g., crystallizing the 3,5-dinitrobenzoate ester, melting point comparison) . Gas chromatography (GC) with FTIR spectral matching (e.g., cyclohexylacetate vs. pentylacetate at match value 530) further validates structural integrity .

Q. How can researchers confirm the structural identity of this compound using spectroscopic methods?

- Methodological Answer : Combine H/C NMR to identify the cyclohexyl moiety (δ 1.0–2.5 ppm for protons, δ 20–35 ppm for carbons) and the iodoethyl group (δ 3.5–4.0 ppm for CHI). FTIR should show ester carbonyl absorption at ~1740 cm and C-I stretching near 500 cm. Cross-validate with GC-FTIR databases for retention indices and spectral matches .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Acute toxicity assessments should follow OECD guidelines: determine oral and dermal LD in rodents using dose ranges (e.g., 0.5–2.0 g/kg). Reference safety data for structurally similar compounds (e.g., allyl cyclohexylacetate: rat oral LD 0.9 g/kg, rabbit dermal LD 1.25 g/kg) to establish preliminary hazard thresholds . Use PPE and fume hoods to minimize exposure.

Q. What strategies ensure a comprehensive literature review for studying this compound?

- Methodological Answer : Prioritize databases like SciFinder for structural analogs and reaction pathways, and Web of Science for citation tracking. Use Google Scholar sorted by citation count to identify seminal papers. Filter for review articles on iodinated esters and cyclohexylacetate derivatives to contextualize research gaps .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of iodide substitution in this compound synthesis?

- Methodological Answer : Screen solvents (e.g., DMF vs. acetone), iodide sources (KI vs. NaI), and catalysts (e.g., crown ethers). Monitor reaction progress via TLC (R comparison) or GC-MS. Kinetic studies at varying temperatures (40–100°C) can identify activation energy barriers. For example, KI in acetone at 70°C achieves 85% yield, but DMF may enhance solubility for higher conversions .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

- Methodological Answer : Discrepancies in FTIR or NMR spectra require cross-validation with orthogonal techniques. For instance, ambiguous carbonyl signals in FTIR can be clarified via C NMR. If GC-FTIR match values conflict (e.g., cyclohexylacetate vs. hexylacetate at 592), use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., m/z 244.03 for CHIO) .

Q. What mechanistic insights explain the regioselectivity of iodide substitution in iodoethyl ester synthesis?

- Methodological Answer : Study the reaction via density functional theory (DFT) to model transition states and charge distribution. Experimental probes (e.g., isotopic labeling of the ethyl group) can track nucleophilic attack sites. Compare with Claisen condensation reversibility (β-keto ester cleavage) to identify steric/electronic influences on substitution pathways .

Q. How do structural modifications (e.g., iodo vs. chloro substituents) alter the compound’s toxicity profile?

- Methodological Answer : Conduct comparative in vitro assays (e.g., hepatocyte viability) and in vivo metabolomic studies. Analyze metabolite stability—iodo derivatives may exhibit slower degradation than chloro analogs due to C-I bond strength. Reference acute toxicity thresholds (e.g., allyl cyclohexylacetate’s LD) to hypothesize structure-activity relationships .

Methodological Notes

- Synthesis : Prioritize reproducibility by documenting solvent purity, catalyst loading, and inert atmosphere conditions .

- Characterization : Report spectral data with error margins (e.g., ±0.1 ppm for NMR) and reference internal standards .

- Safety : Align protocols with FDA/FEMA guidelines for ester compounds, emphasizing acute toxicity limits and metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.